1H-Imidazole, 1,1'-(2,5-dimethyl-1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- is a compound with the molecular formula C14H14N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two imidazole rings connected by a 2,5-dimethyl-1,4-phenylene linker. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,5-dimethyl-1,4-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which then cyclizes to form the imidazole rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can convert the imidazole rings to dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the use of strong bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism by which 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(4-imidazol-1-yl-2,5-dimethylphenyl)imidazole |
InChI |
InChI=1S/C14H14N4/c1-11-7-14(18-6-4-16-10-18)12(2)8-13(11)17-5-3-15-9-17/h3-10H,1-2H3 |
InChI Key |
CDGQXPOPWTZPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CN=C2)C)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.